molecular formula C11H10ClNO2 B116006 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid CAS No. 152088-13-6

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

Cat. No.: B116006
CAS No.: 152088-13-6
M. Wt: 223.65 g/mol
InChI Key: YWHLWJBYLZEDNM-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid is a chemical building block of significant interest in medicinal chemistry for the synthesis and study of cannabinoid receptor type 1 (CB1) allosteric modulators . This compound serves as a core structural motif in the development of indole-2-carboxamide-based ligands, a class known to interact with the allosteric site of the CB1 receptor . The CB1 receptor is a G-protein coupled receptor (GPCR) that is one of the most abundant in the central nervous system and is involved in regulating a wide range of physiological processes, including neurotransmission, metabolism, and nociception . Research into allosteric modulators for GPCRs like CB1 offers a promising therapeutic strategy, as these compounds can fine-tune receptor signaling with greater subtype selectivity and a lower risk of side effects compared to orthosteric ligands, due to the "ceiling effect" of their activity . Structure-activity relationship (SAR) studies on this scaffold have established that a halogen, such as chlorine, at the 5-position of the indole ring and specific alkyl substitutions are critical for potent allosteric activity . As a synthetic intermediate, this carboxylic acid is a vital precursor for researchers exploring the CB1 allosteric binding site and developing novel pharmacological tools to probe the complex signaling pathways of the endocannabinoid system .

Properties

IUPAC Name

5-chloro-1,3-dimethylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-6-8-5-7(12)3-4-9(8)13(2)10(6)11(14)15/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHLWJBYLZEDNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)Cl)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424577
Record name 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152088-13-6
Record name 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Phenylhydrazine Preparation : 5-Chloro-2,4-dimethylphenylhydrazine is synthesized via diazotization of the corresponding aniline derivative.

  • Cyclization : The phenylhydrazine reacts with ethyl acetoacetate in refluxing acetic acid, facilitating indole ring formation through-sigmatropic rearrangement.

  • Hydrolysis : The ester intermediate is hydrolyzed to the carboxylic acid using 3N NaOH in ethanol.

Key Conditions :

  • Temperature: 80–100°C (reflux)

  • Acid Catalyst: Acetic acid or HCl

  • Yield: 50–70% after purification.

Optimization Strategies

  • Solvent Selection : Ethanol or toluene improves cyclization efficiency.

  • Acid Strength : Concentrated HCl accelerates rearrangement but may increase side products.

  • Purification : Combiflash chromatography (ethyl acetate/hexane) achieves >95% purity.

Friedel-Crafts Acylation Approach

Friedel-Crafts acylation introduces the carboxylic acid moiety directly onto the indole ring. This method is advantageous for regioselective functionalization at the 2-position.

Synthetic Pathway

  • Indole Substrate : 5-Chloro-1,3-dimethylindole is prepared via alkylation of 5-chloroindole with methyl iodide.

  • Acylation : Reaction with chloroacetyl chloride in the presence of AlCl₃ in dichloromethane installs the acetyl group at the 2-position.

  • Oxidation : The acetyl group is oxidized to a carboxylic acid using KMnO₄ in acidic conditions.

Reaction Parameters :

  • Catalyst: AlCl₃ (1.2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 60–75%.

Limitations and Solutions

  • Side Reactions : Over-acylation at the 3-position is mitigated by steric hindrance from the 1-methyl group.

  • Oxidation Control : Controlled addition of KMnO₄ prevents over-oxidation to quinones.

Coupling Reactions for Carboxylic Acid Installation

Modern synthetic routes employ coupling reagents to directly introduce the carboxylic acid group. This method is favored for its scalability and mild conditions.

Carbodiimide-Mediated Coupling

  • Activation : 5-Chloro-1,3-dimethylindole-2-carbonyl chloride is prepared using thionyl chloride.

  • Amide Formation : Reaction with methylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) yields the intermediate amide.

  • Hydrolysis : The amide is hydrolyzed to the carboxylic acid using HCl/NaOH.

Conditions :

  • Reagents: EDC (1.5 equiv), DMAP (0.1 equiv)

  • Solvent: Anhydrous DMF

  • Yield: 65–80%.

BOP Reagent Utilization

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) enhances coupling efficiency:

  • Procedure : 5-Chloro-1,3-dimethylindole-2-carboxylic acid is coupled with hydroxylamine derivatives in DMF using BOP and diisopropylethylamine (DIPEA).

  • Advantages : Room-temperature reactions and reduced racemization.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and minimal purification steps.

Continuous Flow Fischer Synthesis

  • Reactor Design : Tubular reactors with in-line pH monitoring.

  • Throughput : 10–20 kg/day with 85% purity pre-crystallization.

  • Cost Drivers : Solvent recovery (toluene) and catalyst recycling (HCl).

Crystallization Optimization

  • Solvent System : Ethanol/water (7:3) achieves 99% purity after two recrystallizations.

  • Yield Loss : <5% due to mother liquor recycling.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Fischer Indole50–7095Well-established, scalableMulti-step, moderate yields
Friedel-Crafts60–7597RegioselectiveRequires harsh conditions
Coupling (EDC/BOP)65–8098Mild conditions, high efficiencyCost of reagents

Mechanistic Insights and Side Reactions

Byproduct Formation in Fischer Synthesis

  • Dimerization : Occurs at high temperatures; mitigated by controlled heating.

  • Hydrolysis Intermediates : Partial ester hydrolysis reduces yield; addressed by excess NaOH.

Stereochemical Considerations

  • Racemization : Minimal in BOP-mediated couplings due to neutral pH.

Emerging Methodologies

Enzymatic Hydrolysis

  • Catalyst : Candida antarctica lipase B (CAL-B) hydrolyzes esters to acids with 90% enantiomeric excess.

  • Conditions : Phosphate buffer (pH 7), 37°C.

Photocatalytic Functionalization

  • Light Source : UV-A (365 nm) activates TiO₂ catalysts for C–H carboxylation.

  • Yield : 40–55% (under optimization).

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 5.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Structure

The synthesis of 5-chloro-1,3-dimethyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions, including Friedel-Crafts acylation and various coupling reactions. The compound's structure features an indole core with chlorine and carboxylic acid substituents that are crucial for its biological activity.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound derivatives. For instance:

  • A study by Al-Wahaibi et al. synthesized several indole derivatives and evaluated their antiproliferative activities against various cancer cell lines including A-549 (lung), MCF-7 (breast), Panc-1 (pancreas), and HT-29 (colon). The results indicated that certain derivatives exhibited IC50 values comparable to established anticancer drugs like osimertinib, suggesting potent anti-tumor activity .
CompoundCell LineIC50 (nM)
5fA-5499.5
5gMCF-711.9
ReferenceOsimertinib8

CB1 Receptor Modulation

Another significant application of this compound is its role as a CB1 receptor allosteric modulator . Research indicates that derivatives can enhance the binding affinity for the CB1 receptor while not directly activating it, which opens avenues for developing treatments for conditions like obesity and anxiety disorders .

Study on Indole Schiff Bases

Aseel Faeq Ghaidan et al. synthesized Schiff base derivatives from 5-chloro compounds and evaluated their cytotoxicity against breast cancer cell lines. The study found promising anticancer activity at low concentrations, highlighting the potential for these derivatives in therapeutic applications .

Structure-Activity Relationship (SAR)

A comprehensive SAR study indicated that modifications at the C3 position of the indole ring significantly affect the binding affinity and efficacy of these compounds at the CB1 receptor. Variations in substituents led to differing levels of allosteric modulation, providing insights into optimizing drug design .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Indole-2-carboxylic Acid Derivatives

Positional Isomers of Chlorine Substituents

5-Chloro-1H-indole-2-carboxylic Acid (CAS: 4792-71-6)
  • Similarity Score : 0.95 .
  • Key Differences : Lacks methyl groups at positions 1 and 3.
  • Impact : Reduced steric hindrance and lower lipophilicity (predicted XLogP3 < 2.9) compared to the target compound. This may enhance aqueous solubility but reduce cellular uptake efficiency.
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS: 16381-48-9)
  • Key Differences : Chlorine at position 7 instead of 5; methyl group only at position 3 .
  • For example, the 5-chloro isomer in the target compound may engage in unique dipole interactions unavailable to the 7-chloro analog.

Alkyl Chain Modifications

5-Chloro-3-ethyl-1H-indole-2-carboxylic Acid
  • Source : Derived from amide synthesis in .
  • Key Differences : Ethyl group at position 3 instead of methyl.
  • Impact : Increased lipophilicity (higher LogP) due to the longer alkyl chain, which may improve membrane permeability but could reduce metabolic stability .
3-Acyl-5-chloro-1H-indole-2-carboxylates
  • Source : Synthesized via Friedel-Crafts acylation in .
  • Key Differences : Acyl groups (e.g., acetyl) at position 3 instead of methyl.
  • For instance, acyl groups may introduce hydrogen-bonding capabilities absent in methyl-substituted analogs.

Heterocyclic Core Variations

5-Chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one
  • Source : Listed in .
  • Key Differences : Pyrrolopyridine core instead of indole.
  • Impact : Altered aromaticity and electron distribution, which may shift biological activity toward different target classes (e.g., kinase vs. protease inhibition) .

Table 1: Key Properties of Selected Analogs

Compound Name CAS Substituents XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
5-Chloro-1,3-dimethyl-1H-indole-2-COOH 152088-13-6 5-Cl, 1-Me, 3-Me 2.9 1 42.2
5-Chloro-1H-indole-2-COOH 4792-71-6 5-Cl ~2.3* 2 49.3
7-Chloro-3-methyl-1H-indole-2-COOH 16381-48-9 7-Cl, 3-Me ~3.1* 1 42.2
5-Chloro-3-ethyl-1H-indole-2-COOH - 5-Cl, 3-Et ~3.5* 1 42.2

*Estimated based on structural analogs.

Biological Activity

5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid (CDI) is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chlorine atom at the 5th position
  • Methyl groups at the 1st and 3rd positions
  • Carboxylic acid group at the 2nd position

Its chemical formula is C11H10ClNO2C_{11}H_{10}ClNO_2 .

Biological Activities

Research indicates that CDI exhibits several significant biological activities:

1. Antiviral Properties

CDI has been studied for its potential antiviral effects. It has shown activity against various viral strains, suggesting it may inhibit viral replication through interactions with viral proteins or host cell pathways .

2. Anticancer Activity

Several studies have highlighted CDI's anticancer properties. For instance, a series of indole Schiff base derivatives synthesized from CDI demonstrated promising cytotoxic activity against breast cancer cell lines (AMJ13) at low concentrations .

CompoundCell Line TestedIC50 Value (µM)
CDIAMJ13<10
Schiff Base DerivativeAMJ13<5

3. Anti-inflammatory Effects

CDI has been implicated in anti-inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators. This activity suggests its use in treating inflammatory diseases .

4. Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Notably, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

PathogenMIC (µg/mL)
MRSA1
Mycobacterium tuberculosis0.98
Candida albicans7.80

The biological activity of CDI can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : CDI interacts with various enzymes through hydrogen bonding, leading to inhibition of their activity, which is crucial for its antiviral and anticancer effects .
  • Gene Expression Modulation : The compound may influence gene expression patterns within cells, contributing to its diverse biological effects .
  • Receptor Binding : As part of the indole family, CDI binds with high affinity to several receptors involved in cellular signaling pathways .

Case Studies and Research Findings

Recent studies have explored the efficacy of CDI in various experimental models:

  • Cytotoxicity Against Cancer Cells : A study demonstrated that CDI derivatives exhibited significant antiproliferative effects against multiple cancer cell lines, with some compounds showing IC50 values as low as 0.12 µM against EGFR .
  • Antimicrobial Evaluation : Another investigation reported on the antimicrobial efficacy of CDI against MRSA and M. tuberculosis, highlighting its potential as a therapeutic agent in combating resistant strains .

Future Directions

The ongoing research into CDI suggests several avenues for future exploration:

  • Development of Novel Derivatives : Synthesizing new derivatives could enhance potency and selectivity against specific targets.
  • Clinical Trials : Further studies are needed to evaluate the safety and efficacy of CDI in clinical settings.
  • Mechanistic Studies : Understanding the precise molecular mechanisms underlying its biological activities will aid in optimizing its therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid, and how is purity validated?

  • Methodology :

  • Synthesis : A common approach involves coupling 5-chloroindole-2-carboxylic acid derivatives with methyl groups via nucleophilic substitution. For example, derivatives like 5-chloro-3-hexyl-1H-indole-2-carboxylic acid can be synthesized by refluxing with acetic acid and coupling agents (e.g., DCC or EDC) .

  • Purification : Use Combiflash chromatography (0–25% ethyl acetate in hexane) for isolation, yielding >95% purity (HPLC) .

  • Characterization :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., δ=9.13 ppm for indole NH in CDCl3_3) .

  • HPLC : Validate purity using reverse-phase HPLC with UV detection .

    • Table 1: Key Synthetic Parameters
StepConditionsYieldReference
Carboxylic Acid ActivationAcetic acid, reflux (3–5 h)50–70%
Amide CouplingEDC/DMAP, room temperature60–80%

Q. How to assess the compound’s stability under varying storage conditions?

  • Methodology :

  • Accelerated Aging : Store samples at 4°C, 25°C, and 40°C for 1–6 months. Monitor degradation via HPLC and LC-MS .
  • Light Sensitivity : Expose to UV light (254 nm) and analyze photodegradation products .
  • Recommendations : Use amber vials for light-sensitive storage; avoid aqueous solutions unless buffered to prevent hydrolysis .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data during structural refinement?

  • Methodology :

  • Multi-Program Validation : Compare refinement results using SHELXL (for small molecules) and PHENIX (for macromolecules) to identify systematic errors .
  • Twinning Analysis : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions .
  • Cross-Validation : Correlate X-ray data with 1H^1H-NSS (Nuclear Spin Statistics) or DFT-calculated bond lengths to resolve ambiguities .

Q. What strategies optimize reaction yields for derivatives with bulky substituents?

  • Methodology :

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 5 h) while maintaining yields >80% .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of hydrophobic intermediates .
  • Catalyst Optimization : Use Pd(OAc)2_2/XPhos for Suzuki-Miyaura coupling of aryl halides, achieving >90% conversion .

Q. How to investigate the compound’s biological activity and metabolic pathways?

  • Methodology :

  • In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-HRMS. Look for hydroxylation or demethylation products .
  • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., indole-binding enzymes) .

Q. How to analyze discrepancies in degradation kinetics under photocatalytic conditions?

  • Methodology :

  • Radical Trapping : Add isopropanol (OH• scavenger) or EDTA (hole scavenger) to identify dominant degradation pathways .
  • Langmuir-Hinshelwood Model : Fit kinetic data to r=kKC1+KCr = \frac{kKC}{1 + KC}, where kk = rate constant and KK = adsorption coefficient .
  • Intermediate Identification : Use GC-MS or NMR to detect aromatic intermediates (e.g., chlorocatechol) and carboxylic acids .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-1,3-dimethyl-1H-indole-2-carboxylic acid

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